molecular formula C68H116N26O15S2 B605056 A 68828 CAS No. 13209-52-5

A 68828

Cat. No. B605056
CAS RN: 13209-52-5
M. Wt: 1601.963
InChI Key: HCJNLCHEKMAIHX-PVCRQNKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 68828 is an atrial natriuretic factor analog. It improves renal function and reduces tissue damage.

Scientific Research Applications

Radiopharmaceutical Applications

The use of A 68828 in the field of radiopharmaceuticals is significant. It contributes to the advancement of positron emission tomography (PET) imaging, enabling earlier and more precise diagnostics in medicine. Particularly, Gallium-68 (Ga-68), a component in A 68828, has shown promising outcomes in nuclear medicine research, including production methods and clinical applications (Velikyan, 2015).

Scientific Research and Technology Advancement

A 68828 plays a role in the broader context of scientific research and technological advancement. Scientific research, including the use of compounds like A 68828, drives the development of new technologies that benefit various sectors, including healthcare, industry, and environmental monitoring (Press, 2013).

Cyclotron-Based Production

The cyclotron-based production of Ga-68, a component of A 68828, has been investigated for its efficiency and potential in enhancing nuclear medicine studies. This research focuses on addressing the limitations of traditional production methods and exploring the use of computational tools for optimizing isotope production (Tapia & Zhang, 2022).

Nanoparticle Synthesis

A 68828 may be relevant in the development of inorganic nanoparticles, which are pivotal in chemical research and have applications in various industries, including electronics and material science. The synthesis and application of these nanoparticles are fundamental to scientific discovery and technological development (Cushing, Kolesnichenko, & O'connor, 2004).

properties

CAS RN

13209-52-5

Product Name

A 68828

Molecular Formula

C68H116N26O15S2

Molecular Weight

1601.963

IUPAC Name

(6S,9R,13R,16S,19S,22S,25S,28S)-1,6-diamino-28-((2S,5S,14S,Z)-14-amino-2-((S)-sec-butyl)-15-cyclohexyl-5-(3-guanidinopropyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec-11-enamido)-19-benzyl-22-((S)-sec-butyl)-16,25-bis(3-guanidinopropyl)-1-imino-9,13-bis(mercaptomethyl)-7,10,12,15,18,21,24,27-octaoxo-2,8,11,14,17,20,23,26-octaazatriacontan-30-oic acid

InChI

InChI=1S/C68H116N26O15S2/c1-5-36(3)52(63(108)88-45(30-39-19-11-8-12-20-39)59(104)86-43(23-15-27-81-67(75)76)56(101)91-48(35-111)62(107)94-61(106)47(34-110)90-55(100)40(69)21-13-25-79-65(71)72)93-58(103)44(24-16-28-82-68(77)78)87-60(105)46(31-51(97)98)89-64(109)53(37(4)6-2)92-57(102)42(22-14-26-80-66(73)74)85-50(96)33-83-49(95)32-84-54(99)41(70)29-38-17-9-7-10-18-38/h8,11-12,19-20,32,36-38,40-48,52-53,110-111H,5-7,9-10,13-18,21-31,33-35,69-70H2,1-4H3,(H,83,95)(H,85,96)(H,86,104)(H,87,105)(H,88,108)(H,89,109)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)(H,94,106,107)/b84-32-/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1

InChI Key

HCJNLCHEKMAIHX-PVCRQNKGSA-N

SMILES

CC[C@@H]([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC(CNC(/C=N\C([C@@H](N)CC1CCCCC1)=O)=O)=O)CCCNC(N)=N)=O)[C@H](CC)C)=O)CC(O)=O)=O)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(NC([C@@H](NC([C@@H](N)CCCNC(N)=N)=O)CS)=O)=O)CS)=O)CCCNC(N)=N)=O)CC2=CC=CC=C2)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 68828;  A-68828;  A68828

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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